4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide
Description
4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted at the 3-position with a sulfanyl-linked morpholin-4-yl-2-oxoethyl group and at the 6-position with a 4-methylbenzamide moiety. This structure combines a heterocyclic pyridazine ring with a morpholine-based side chain, which may enhance solubility and target-binding properties.
Properties
IUPAC Name |
4-methyl-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-2-4-14(5-3-13)18(24)19-15-6-7-16(21-20-15)26-12-17(23)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFYHIVMXGKOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Ponatinib Derivatives (Compounds 12 and 13)
- Structure: Compound 12: 3-{2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide. Compound 13: N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide.
- Key Features :
- Both compounds retain the 4-methylbenzamide core but replace the pyridazine-morpholine moiety with purine-ethynyl and heterocyclic substituents (trifluoromethyl pyridine or tert-butyl oxazole).
- Activity : Demonstrated superior enzymatic and antiproliferative activity compared to ethylenic precursors, suggesting that ethynyl linkages enhance potency .
Triazolo[4,3-b]pyridazine Derivative ()
- Structure: N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide.
- Key Features: Replaces the pyridazine ring with a triazolo[4,3-b]pyridazine system. Substituted with a mesitylamino group and ethylthio linker. Physicochemical Properties: Higher molecular weight (488.61 g/mol) and logP likely due to the bulky mesityl group, which may impact membrane permeability .
Pyridazin-3(2H)-one Derivatives ()
- Structure :
- Key Features :
Activity and Physicochemical Data
Table 1: Comparison of Key Parameters
*Data from enzymatic assays (ABL1 kinase) and computational models .
Structure-Activity Relationship (SAR) Insights
Pyridazine Core : The pyridazine ring is critical for π-π stacking interactions with kinase ATP-binding pockets. Substitution at the 6-position (e.g., morpholin-4-yl) enhances solubility and hydrogen bonding .
Benzamide Substitutions :
- 4-Methyl Group : Improves hydrophobic interactions but may reduce solubility.
- Trifluoromethyl (Compound 12) : Enhances metabolic stability and electron-withdrawing effects, boosting potency .
Linker Modifications : Ethynyl (Compound 12) and sulfanyl (Target Compound) linkers balance rigidity and flexibility, affecting binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
